

Application Notes and Protocols for Cyromazine-13C3 in Pharmacokinetic and Toxicokinetic Studies

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| Compound of Interest | | | | | |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name: | Cyromazine-13C3 | | | | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine is a triazine-based insect growth regulator widely used in agriculture and veterinary medicine to control dipteran larvae. Understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is crucial for assessing its safety and efficacy. **Cyromazine-13C3**, a stable isotope-labeled form of cyromazine, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its use allows for precise and accurate measurement of cyromazine in biological matrices, overcoming variations in sample extraction and instrument response.

These application notes provide an overview of the use of **Cyromazine-13C3** in PK and TK studies, along with detailed protocols for animal studies and bioanalytical methods.

Pharmacokinetic Profile of Cyromazine

Pharmacokinetic studies have been conducted in several species, including rats, chickens, sheep, and goats. Following oral administration, cyromazine is rapidly absorbed and excreted, predominantly in the urine (approximately 85-95% within 24 hours).[1] Fecal excretion is a minor route.[1] Tissue residue levels are generally low, with the highest concentrations found in the liver and kidneys.[1]



The primary metabolite of cyromazine is melamine, formed through dealkylation.[1][2] In ruminants, methylation to 1-methylcyromazine and hydroxylation have also been observed.[2] [3] Unchanged cyromazine is the major component found in the urine of rats, monkeys, sheep, and goats, as well as in the excreta of hens (over 70%).[1]

Toxicokinetic Profile of Cyromazine

Cyromazine exhibits low acute oral toxicity. The oral LD50 values are 2029 mg/kg body weight for mice, 3387 mg/kg for rats, and 1467 mg/kg for rabbits.[1] In repeated dose toxicity studies, reduced food consumption and decreased body weight gain were observed at high doses in rats and dogs.[1] Long-term toxicity and carcinogenicity studies in rats and mice have concluded that cyromazine is not carcinogenic.[1]

Symptoms of acute toxicity at high doses in mammals can include uncoordinated movements (ataxia), salivation, sedation, and difficulty breathing (dyspnea).[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cyromazine in Chickens (Single Oral Dose)

| Parameter | Value | Reference |
|--------------------------------------|----------------|-----------|
| Apparent Volume of Distribution (Vd) | 1.66 L/kg | [5] |
| Clearance (CL) | 7.17 mL/kg/min | [5] |
| Elimination Half-life (t1/2) | 2.82 hours | [5] |

Table 2: Acute Oral Toxicity of Cyromazine

| LD50 (mg/kg body weight) | Reference | |
|--------------------------|---------------------|--|
| 3387 - 4460 | [4] | |
| 2029 | [1] | |
| 1467 | [1] | |
| | 3387 - 4460 2029 | |



Table 3: No-Observed-Effect Level (NOEL) from Repeated Dose Studies

| Species | Study Duration | NOEL | Basis of Effect | Reference |
|---------|-----------------|---------------------|-------------------------------|-----------|
| Rat | Long-term | 1.8 mg/kg bw/day | Bodyweight changes in females | [1] |
| Mouse | Carcinogenicity | 6.5 mg/kg bw/day | Bodyweight effects in males | [1] |

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of cyromazine in rats following a single oral gavage administration, using **Cyromazine-13C3** as an internal standard for bioanalysis.

Materials:

- Cyromazine (analytical grade)
- Cyromazine-13C3 (as internal standard)
- Sprague-Dawley rats (male, 8-10 weeks old)
- Vehicle (e.g., 0.5% carboxymethylcellulose in water)
- Blood collection supplies (e.g., EDTA tubes)
- Metabolic cages for urine and feces collection
- LC-MS/MS system

Procedure:

• Dosing: Administer a single oral dose of cyromazine (e.g., 10 mg/kg) to a cohort of rats.



- Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Urine and Feces Collection: House a separate cohort of rats in metabolic cages and collect urine and feces for 24 hours.
- Sample Preparation (Plasma): a. To 100 μL of plasma, add 10 μL of **Cyromazine-13C3** internal standard solution (e.g., 1 μg/mL in methanol). b. Add 300 μL of acetonitrile to precipitate proteins. c. Vortex and centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 μL of mobile phase for LC-MS/MS analysis.
- Sample Preparation (Urine): a. Dilute urine samples with mobile phase. b. Add the
 Cyromazine-13C3 internal standard. c. Directly inject an aliquot for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for cyromazine and Cyromazine-13C3.
- Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.

Protocol 2: Tissue Residue Depletion Study in Chickens

Objective: To determine the depletion of cyromazine residues in edible tissues of chickens following dietary administration, using **Cyromazine-13C3** as an internal standard.

Materials:

· Cyromazine-fortified feed



- Broiler chickens
- Cyromazine-13C3 (as internal standard)
- Tissue homogenization equipment
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system

Procedure:

- Dosing: Feed chickens a diet containing a known concentration of cyromazine (e.g., 5 mg/kg feed) for a specified period (e.g., 14 days).
- Tissue Collection: At various time points after withdrawal from the medicated feed (e.g., 0, 1, 3, 5, and 7 days), euthanize a subset of chickens and collect edible tissues (muscle, liver, kidney, fat).
- Sample Preparation (Tissue): a. Homogenize a known weight of tissue (e.g., 1 g) with an extraction solvent (e.g., acetonitrile/water).[6] b. Add the Cyromazine-13C3 internal standard. c. Centrifuge the homogenate and collect the supernatant. d. Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[6] e. Elute the analytes from the SPE cartridge. f. Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis: (As described in Protocol 1).
- Data Analysis: Plot the concentration of cyromazine in each tissue over time to determine the residue depletion profile and calculate the withdrawal period.

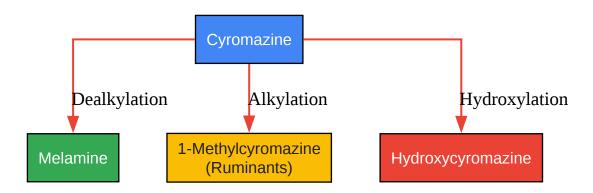
Visualizations





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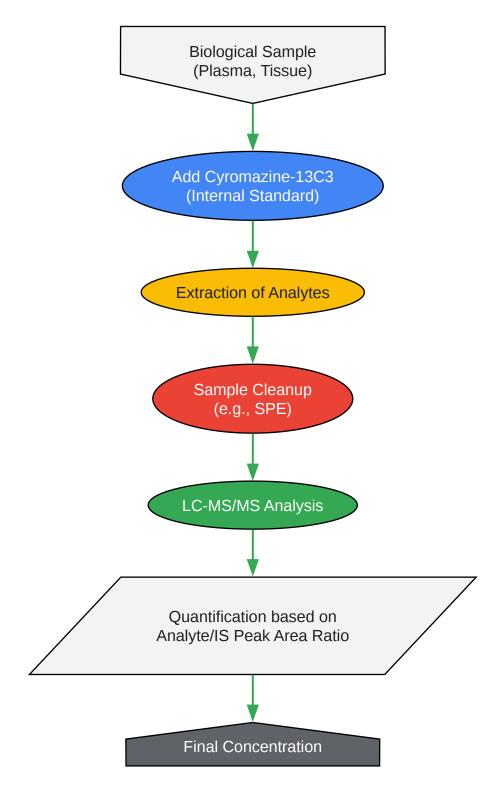
Caption: Workflow for a pharmacokinetic study of cyromazine in rats.



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Caption: Primary metabolic pathways of cyromazine.





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Caption: Logical flow of the bioanalytical method using an internal standard.



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